Methyl 3-chloro-4-hydrazinylbenzoate
Description
Methyl 3-chloro-4-hydrazinylbenzoate is a benzoic acid derivative featuring a methyl ester group, a chlorine substituent at the 3-position, and a hydrazinyl (-NH-NH₂) group at the 4-position of the benzene ring.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-chloro-4-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3 |
InChI Key |
LJNCITYJAYDQEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, ester groups, or the presence of salt forms. Key comparisons include:
Table 1: Structural and Similarity Comparison
Physicochemical Properties
- Solubility : The hydrochloride salt form (e.g., Methyl 4-hydrazinylbenzoate hydrochloride) exhibits higher aqueous solubility than the free base, which is advantageous for pharmaceutical formulations.
- Ester Group Influence : Ethyl esters (e.g., Ethyl 4-hydrazinylbenzoate hydrochloride) may offer improved membrane permeability compared to methyl esters due to increased lipophilicity.
Pharmaceutical Intermediates
- This compound serves as a precursor in synthesizing antimicrobial and anti-inflammatory agents. Its hydrazinyl group facilitates conjugation with carbonyl-containing bioactive molecules.
- Analogs like 3,5-Dichloro-4-hydroxybenzoic acid (similarity 0.93) are used in agrochemicals, highlighting the role of halogenation in enhancing bioactivity.
Analytical Characterization
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